7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)-
Overview
Description
7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)-: is a purine nucleoside analog. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)- involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
Chlorination: The diol is treated with phosphorus oxychloride (POCl3) to form 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Glycosylation: The chlorinated compound is then reacted with a protected sugar derivative, such as 1,2,3,5-tetra-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose, in the presence of a Lewis acid like tin(IV) chloride (SnCl4).
Deprotection: The final step involves deprotection of the sugar moiety to yield the desired nucleoside analog.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxidized nucleoside derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nucleoside moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiols (RSH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleosides, while substitution reactions can produce a variety of substituted nucleoside analogs .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound is used to study DNA synthesis and repair mechanisms. Its ability to inhibit DNA synthesis makes it a valuable tool for understanding cellular processes.
Medicine: Medically, the compound is investigated for its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a promising candidate for cancer therapy .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its broad antitumor activity and ability to target specific malignancies make it a valuable asset in drug development .
Mechanism of Action
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)- involves the inhibition of DNA synthesis. The compound incorporates into the DNA strand during replication, leading to chain termination. This process inhibits the proliferation of cancer cells and induces apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparison with Similar Compounds
Fludarabine: Another purine nucleoside analog used in the treatment of hematological malignancies.
Cladribine: A nucleoside analog with similar antitumor activity, used in the treatment of hairy cell leukemia.
Clofarabine: A nucleoside analog used in the treatment of pediatric acute lymphoblastic leukemia.
Uniqueness: 7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)- is unique due to its specific structure, which allows for targeted inhibition of DNA synthesis. Its ability to induce apoptosis in indolent lymphoid malignancies sets it apart from other nucleoside analogs .
Properties
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-pyrrolo[2,3-d]pyrimidin-7-yloxolan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-5-9-8(16)3-10(17-9)14-2-1-7-4-12-6-13-11(7)14/h1-2,4,6,8-10,15-16H,3,5H2/t8-,9+,10+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQRATFTZKRUBX-IVZWLZJFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=CN=CN=C32)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=CN=CN=C32)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901164044 | |
Record name | 7-(2-Deoxy-β-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901164044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93366-89-3 | |
Record name | 7-(2-Deoxy-β-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93366-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(2-Deoxy-β-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901164044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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